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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the crystal structure of
cummingtonite, a complex inosilicate mineral belonging to the amphibole supergroup. This
document details the crystallographic parameters, experimental methodologies for its
characterization, and a logical workflow for its analysis, tailored for a scientific audience.

Introduction to Cummingtonite

Cummingtonite is a magnesium iron silicate hydroxide with the general chemical formula
(Mg,Fe2*)2(Mg,Fe2*)sSis022(OH)2.[1] It is a metamorphic amphibole that forms a solid solution
series with grunerite, the iron-rich end member.[2][3] The mineral crystallizes in the monoclinic
system and is of significant interest to geoscientists for its role in understanding metamorphic
processes. Its complex crystal structure and the variable cation distribution within its atomic
sites present a fascinating case study in mineralogical crystallography.

Crystallographic Data

The crystal structure of cummingtonite has been elucidated through numerous studies,
primarily employing X-ray diffraction techniques. The mineral can exist in two different space
groups, C2/m and P21/m, with the transition between them being pressure-dependent.[4]
Below is a summary of the key crystallographic data.

Table 1: Unit Cell Parameters for Cummingtonite
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Space Referen
a(A) b (A) c (A) B (°) Vv (A?) z
Group ce
c2/m 9.53 18.23 5.32 101.97 904.16 2 [1][5]
18.139(1
C2/m 9.516(5) 0 5.311 102.1 - 2 [6]
9.4885(1 5.2891(1
P21/m o) 18.040(4) 2 102.06(3) 885.4(3) 2 [4117]
P21/m (at
9.4920 18.0930 5.2920 102.110 888.617 - [8]
140 K)

Table 2: Atomic Coordinates and Site Occupancy for P21/m Cummingtonite

The distribution of cations such as Mg?*, Fe2*, and Mn2* over the different M sites is a critical
aspect of cummingtonite's crystal chemistry. The following table presents the site populations
for a P21/m cummingtonite.[4][7]

Site Mg (apfu) Fez+ (apfu) Mn2?+ (apfu)
M(1) 1.972(8) 0.028

M(2) 2.000

M(3) 0.989(6) 0.011

M(4) 0.815(8) 1.125 0.060

Note: apfu = atoms per formula unit

A refinement of the crystal structure of a C2/m cummingtonite showed the following
distribution of Mg2* and Fe2* over the four cation sites[9]:

e M1: 84% Mg and 16% Fe
e M2: 95% Mg and 5% Fe

e M3: 84% Mg and 16% Fe
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e M4: 13% Mg and 87% Fe

Experimental Protocols for Crystal Structure
Analysis

The determination of cummingtonite's crystal structure relies on a combination of
sophisticated analytical techniques. A general workflow for this process is outlined below,
followed by detailed descriptions of the key experimental methods.
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Workflow for Crystal Structure Analysis of Cummingtonite

Sample Preparation & Initial Characterization
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Workflow for the crystal structure analysis of cummingtonite.
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Objective: To determine the precise chemical composition of the cummingtonite sample.[10]
[11]

Methodology:

Sample Preparation: A polished thin section or a grain mount of the cummingtonite sample
is prepared and coated with a thin layer of carbon to ensure electrical conductivity.

¢ Instrumentation: An electron microprobe, which is a scanning electron microscope equipped
with wavelength-dispersive spectrometers (WDS), is used.[11]

o Analysis: A focused beam of high-energy electrons is directed onto the sample surface. This
interaction generates characteristic X-rays, unique to the elements present in the sample.
[10]

» Quantification: The intensities of the characteristic X-rays are measured by the WDS and
compared to those obtained from standard materials of known composition. This allows for
the precise quantification of the elemental composition.

o Data Correction: The raw data is corrected for matrix effects (ZAF correction: Z = atomic
number, A = absorption, F = fluorescence) to obtain accurate elemental weight percentages.

Objective: To determine the unit cell parameters, space group, and atomic coordinates of the
crystal.

Methodology:

» Crystal Selection: A small, single crystal of cummingtonite (typically < 0.1 mm) is carefully
selected under a microscope.

e Mounting: The crystal is mounted on a goniometer head.

o Data Collection: The mounted crystal is placed in an X-ray diffractometer. A monochromatic
X-ray beam is directed at the crystal, which is rotated through a series of angles. The
diffracted X-rays are detected, and their intensities and positions are recorded. For studies at
non-ambient conditions, the crystal may be placed in a diamond-anvil cell for high-pressure
experiments or a cryostat for low-temperature studies.[4]
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» Data Reduction: The raw diffraction data are processed to correct for experimental factors
such as background scattering, absorption, and Lorentz-polarization effects.

Structure Solution: The positions of the atoms in the unit cell are determined using direct
methods or Patterson methods.

Structure Refinement: The initial atomic model is refined using a least-squares method to
obtain the best fit between the observed and calculated diffraction intensities. This process
yields precise atomic coordinates, site occupancies, and anisotropic displacement
parameters.[7][12]

Objective: To determine the valence state and coordination environment of iron (Fe) atoms
within the crystal structure.

Methodology:

Principle: >’Fe Mdssbauer spectroscopy is a nuclear technique that probes the local
environment of iron nuclei.

Sample Preparation: A powdered sample of cummingtonite is used.

Data Acquisition: The sample is exposed to a source of gamma rays (typically from the
decay of >’Co). The absorption of these gamma rays by the >’Fe nuclei in the sample is
measured as a function of the gamma-ray energy.

Spectral Analysis: The resulting Mossbauer spectrum consists of one or more doublets (for
paramagnetic Fe2* and Fe3*). The parameters of these doublets (isomer shift and
guadrupole splitting) provide information about the oxidation state, coordination number, and
site symmetry of the iron atoms.[7][12] This is particularly useful for distinguishing Fe2* at the
M(1), M(2), M(3), and M(4) sites.[7]

Objective: To investigate the local arrangement of cations around the hydroxyl (OH) groups.
Methodology:

o Principle: Infrared spectroscopy measures the absorption of infrared radiation by the sample,
which excites molecular vibrations. In cummingtonite, the frequency of the OH-stretching
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vibration is sensitive to the nature of the cations occupying the adjacent M(1) and M(3) sites.

o Sample Preparation: A thin film of the sample can be prepared using a diamond micro-
compression cell, or a powdered sample can be mixed with KBr to form a pellet.[7]

o Data Acquisition: The sample is placed in an FTIR spectrometer, and an infrared spectrum is
collected.

o Spectral Interpretation: The positions and intensities of the absorption bands in the OH-
stretching region (around 3600-3700 cm™1) are analyzed to deduce the local configurations
of Mg, Fe, and Mn around the OH groups.[7][13]

Logical Relationships in Cummingtonite Analysis

The interplay between the chemical composition and the crystal structure is fundamental to
understanding cummingtonite. The following diagram illustrates the logical relationships
between these aspects.

Logical Relationships in Cummingtonite Analysis
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Interdependencies in the analysis of cummingtonite.

Conclusion

The crystal structure analysis of cummingtonite is a multi-faceted process that requires the
integration of data from various advanced analytical techniques. The detailed characterization
of its crystal structure, including the precise determination of cation distribution, is crucial for
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understanding the petrogenesis of metamorphic rocks and the fundamental principles of
mineral physics and chemistry. The methodologies and data presented in this guide provide a
robust framework for researchers engaged in the study of this and other complex silicate
minerals.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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